molecular formula C13H14N4OS B2984453 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097909-00-5

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No. B2984453
CAS RN: 2097909-00-5
M. Wt: 274.34
InChI Key: LOPRZHDOXFMLSG-UHFFFAOYSA-N
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Description

The compound “1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one” is a heterocyclic compound . The storage temperature for this compound is under -20°C in a sealed and dry environment .


Synthesis Analysis

The synthesis of this compound involves a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone. This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .


Molecular Structure Analysis

The molecular structure of this compound involves an exocyclic amino group of the amino-pyrimidine attacking the active CC double bond of enaminone .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .

Future Directions

The future directions for the research on this compound could involve exploring the steric hindrance of the endocyclic imino group of aminopyrimidine, which is known to be a stronger nucleophile .

properties

IUPAC Name

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(6-11-2-1-5-19-11)17-7-10(8-17)16-12-3-4-14-9-15-12/h1-5,9-10H,6-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPRZHDOXFMLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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